

"thermodynamic properties of sodium silicate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium silicate*

Cat. No.: *B073388*

[Get Quote](#)

An In-depth Technical Guide to the Thermodynamic Properties of **Sodium Silicate**

Introduction

Sodium silicate refers to a family of chemical compounds with the general formula $\text{Na}_{2x}\text{Si}_x\text{O}_{2x+x}$ or $(\text{Na}_2\text{O})_x \cdot (\text{SiO}_2)_x$.^[1] These compounds, which include sodium metasilicate (Na_2SiO_3), sodium disilicate ($\text{Na}_2\text{Si}_2\text{O}_5$), and sodium orthosilicate (Na_4SiO_4), are fundamental materials in numerous industrial applications, from the manufacturing of cements, adhesives, and refractory ceramics to their use in detergents and water treatment.^[1] For researchers, scientists, and professionals in drug development, a thorough understanding of the thermodynamic properties of **sodium silicates** is crucial for process optimization, material characterization, and predicting chemical behavior at various temperatures and pressures.

This technical guide provides a comprehensive overview of the core thermodynamic properties of various **sodium silicate** species. It presents quantitative data in structured tables, details the experimental protocols used for their determination, and illustrates key workflows for clarity.

Thermodynamic Data of Sodium Silicates

The thermodynamic properties of **sodium silicates** vary significantly with their composition, specifically the molar ratio of SiO_2 to Na_2O , and their physical state (crystalline, glassy, or liquid). The following tables summarize key thermodynamic data for specific, well-characterized **sodium silicate** compounds.

Standard Thermodynamic Properties

This table presents the standard enthalpy of formation, standard molar entropy, Gibbs free energy of formation, and heat capacity at 298.15 K for sodium metasilicate.

Table 1: Standard Thermodynamic Properties of Sodium Metasilicate (Na_2SiO_3) at 298.15 K

Property	Symbol	Value	Units	Citations
Standard Enthalpy of Formation	ΔfH^\ominus_{298}	-1561.43	kJ/mol	[2]
Standard Molar Entropy	S^\ominus_{298}	113.71	J/(K·mol)	[2]
Gibbs Free Energy of Formation	ΔfG^\ominus	-1427	kJ/mol	[2]

| Heat Capacity | C | 111.8 | J/(K·mol) | [\[2\]](#) |

Thermophysical and Phase Change Properties

This table includes properties related to phase transitions and the behavior of **sodium silicate** at different temperatures.

Table 2: Thermophysical and Phase Change Data for **Sodium Silicates**

Property	Compound	Value	Units	Citations
Melting Point	Sodium Metasilicate (Na_2SiO_3)	1089	°C	[3]
Heat of Fusion	Sodium Metasilicate (Na_2SiO_3)	10.3 (43.1)	kcal/mol (kJ/mol)	[3]
Heat of Solution (in water)	Sodium Metasilicate (Na_2SiO_3)	-7.45 (-31.2)	kcal/mol (kJ/mol)	[3]

| Density (at 300 K) | Sodium Disilicate ($\text{Na}_2\text{Si}_2\text{O}_5$) Glass | 2490 ± 10 | kg/m³ | [4] |

Properties of Sodium Silicate Liquids (Melts)

The properties of molten **sodium silicates** are critical for glass manufacturing and metallurgical applications. Heat capacity in the $\text{Na}_2\text{O}-\text{SiO}_2$ liquid system has been shown to be largely independent of temperature between 900 K and 1800 K.[5][6]

Table 3: Heat Capacity Data for $\text{Na}_2\text{O}-\text{SiO}_2$ Liquids (900 K - 1800 K)

Component	Property	Value	Units	Citations
Silicon Dioxide	Partial Molar Heat Capacity (Cp)	81.37	J/(mol·K)	[5][6][7]

| Sodium Oxide | Partial Molar Heat Capacity (Cp) | 100.6 | J/(mol·K) | [5][6][7] |

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties for materials like **sodium silicate** requires precise and specialized experimental techniques. The primary methods cited in the literature

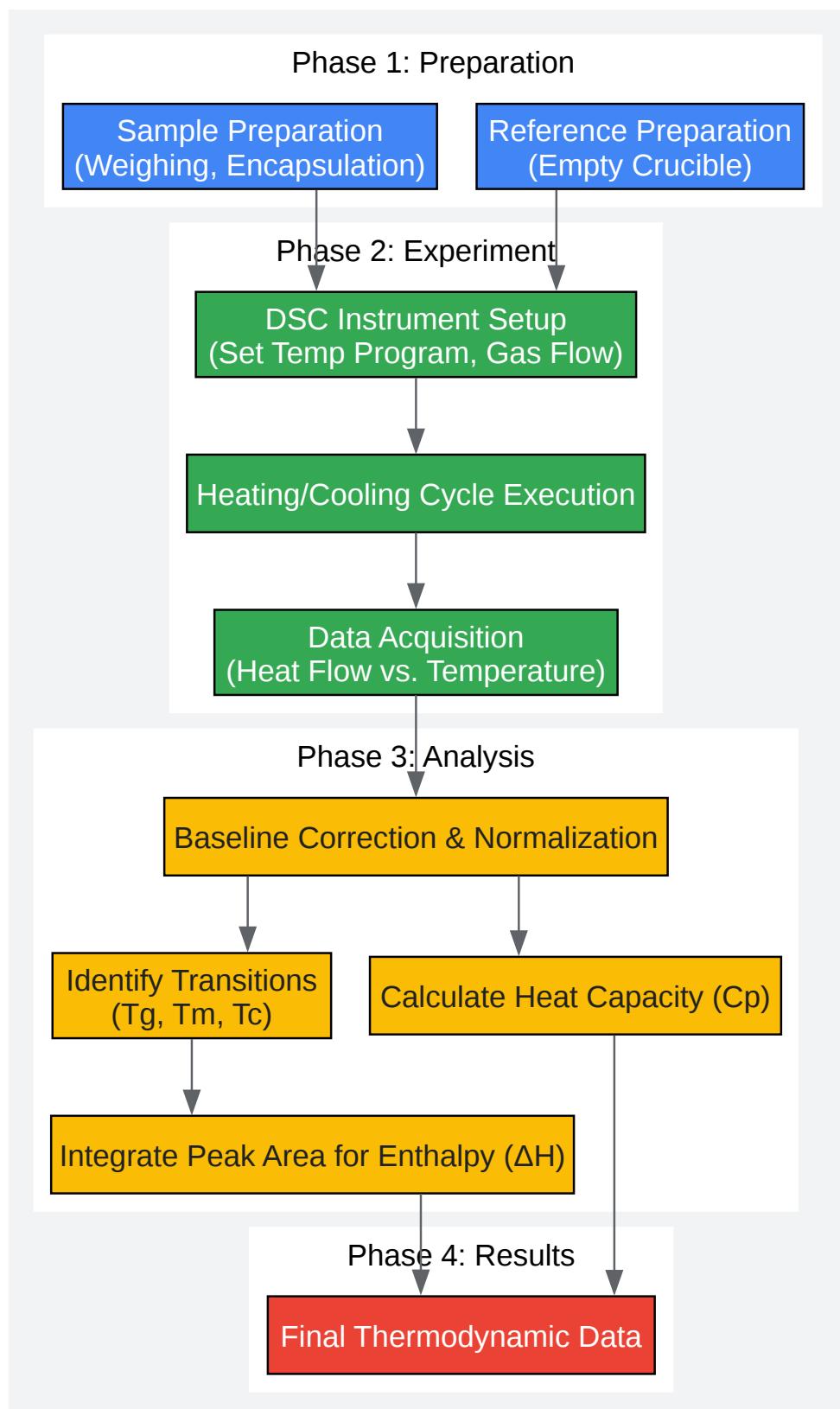
are detailed below.

Calorimetry

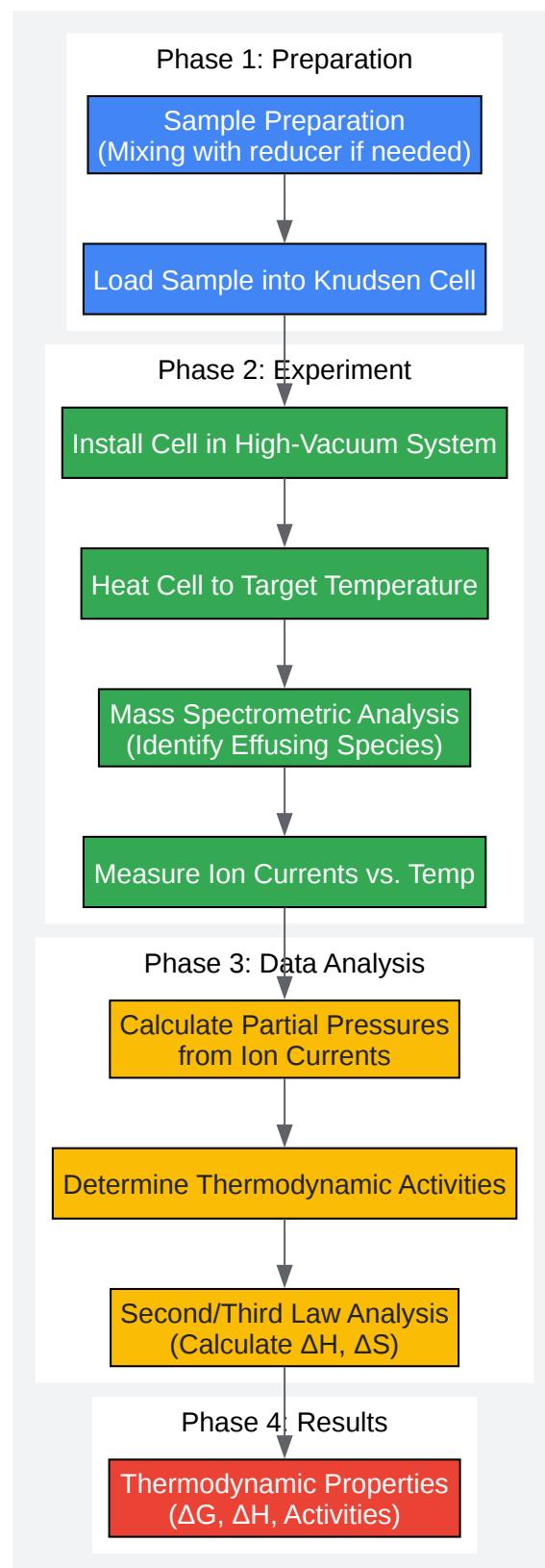
Calorimetry is the science of measuring heat flow associated with chemical reactions or physical transitions.

- Differential Scanning Calorimetry (DSC): This is a fundamental thermoanalytical technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
 - Methodology: A sample of **sodium silicate** and an inert reference material are placed in separate pans and subjected to a controlled temperature program. The DSC instrument records the energy input difference needed to maintain the sample and reference at the same temperature. Endothermic and exothermic events, as well as changes in heat capacity, are observed as deviations from the baseline. For hydrous **sodium silicates**, pressure-tight autoclave crucibles are used to prevent the evaporation of water during heating.[8]
 - Applications: DSC is used to determine glass transition temperatures (Tg), heat capacity (Cp), and the enthalpy of phase transitions (e.g., melting).[8][9][10]
- Drop Calorimetry: This method is used to measure the enthalpy content of a substance at high temperatures.
 - Methodology: A sample, encapsulated typically in a platinum-rhodium alloy container, is heated to a known high temperature (T) in a furnace.[11] It is then rapidly dropped into a calorimeter held at a reference temperature (typically 298.15 K). The resulting temperature rise of the calorimeter is measured, from which the heat content ($H_t - H_{298.15}$) of the sample is calculated.
 - Applications: This technique has been extensively used to obtain high-temperature heat content and heat capacity data for crystalline and liquid sodium metasilicate and disilicate. [5][7][11]
- Solution Calorimetry: This method measures the enthalpy change when a substance dissolves in a solvent.

- Methodology: A precisely weighed **sodium silicate** sample is dissolved in a powerful solvent, such as hydrofluoric acid (HF), inside a calorimeter. The heat evolved or absorbed during the dissolution process is measured. By comparing the heats of solution for different compositions, the enthalpy of mixing can be determined.[12]
- Applications: It is a key method for determining enthalpies of formation and mixing for silicate glasses and compounds.[12][13]


Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a high-temperature technique used to study the thermodynamics of vaporization processes. It is particularly useful for materials with low vapor pressures, such as silicate melts. [14]


- Methodology: The **sodium silicate** sample is placed in an effusion cell (a small, inert container with a tiny orifice) and heated under high vacuum.[15] The molecules and atoms that effuse through the orifice form a molecular beam that is directed into the ion source of a mass spectrometer. The mass spectrometer identifies the species in the vapor phase and measures their intensities, which are proportional to their partial pressures. To study low-volatility oxides, a reducing agent (e.g., Tantalum) may be added to the sample to produce more volatile gaseous suboxides, or a fluoride-containing compound (e.g., CaF₂) can be added to initiate exchange reactions that form gaseous fluorides.[14]
- Applications: KEMS allows for the determination of partial pressures and thermodynamic activities of all components in a multi-component system like a Na₂O-SiO₂ melt.[14] This data is fundamental for calculating Gibbs free energy, enthalpy, and entropy of mixing.[16]

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of common experimental procedures for determining the thermodynamic properties of **sodium silicate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Analysis using Differential Scanning Calorimetry (DSC).

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Analysis using Knudsen Effusion Mass Spectrometry (KEMS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium silicate - Wikipedia [en.wikipedia.org]
- 2. Sodium metasilicate - Wikipedia [en.wikipedia.org]
- 3. Sodium Silicate | Na₂O₃Si | CID 23266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Thermal Conductivity of Sodium Silicate Glasses and Melts: Contribution of Diffusive and Propagative Vibration Modes [frontiersin.org]
- 5. Heat Capacity of Sodium Silicate Liquids | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Heat Capacity of Sodium Silicate Liquids: Pascal Richet | PDF | Glasses | Calorimetry [scribd.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Sodium Silicate Liquid Analysis | PDF | Entropy | Enthalpy [scribd.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pyrometallurgy.co.za [pyrometallurgy.co.za]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. Knudsen effusion mass spectrometry: Current and future approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["thermodynamic properties of sodium silicate"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b073388#thermodynamic-properties-of-sodium-silicate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com